3-(Bromomethyl)-2-methyl-6-(propan-2-yl)pyridine
Overview
Description
3-(Bromomethyl)-2-methyl-6-(propan-2-yl)pyridine is a chemical compound that belongs to the class of brominated pyridines. This compound is characterized by the presence of a bromomethyl group at the third position, a methyl group at the second position, and an isopropyl group at the sixth position of the pyridine ring. It is used in various scientific research applications due to its unique chemical properties and reactivity.
Mechanism of Action
Mode of Action
It’s worth noting that compounds with similar structures, such as n-(pyridin-2-yl)amides, are formed via c–c bond cleavage promoted by i2 and tbhp . This suggests that the compound might interact with its targets through a similar mechanism.
Result of Action
Similar compounds have shown a range of biological activities, including antimicrobial, anti-inflammatory, antiviral, and antifungal activities .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Bromomethyl)-2-methyl-6-(propan-2-yl)pyridine typically involves the bromination of a suitable precursor. One common method is the bromination of 2-methyl-6-(propan-2-yl)pyridine using N-bromosuccinimide (NBS) in the presence of a radical initiator such as azobisisobutyronitrile (AIBN). The reaction is usually carried out in an inert solvent like carbon tetrachloride or chloroform at elevated temperatures to facilitate the formation of the bromomethyl group.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reagent concentrations can enhance the efficiency and scalability of the synthesis.
Chemical Reactions Analysis
Types of Reactions
3-(Bromomethyl)-2-methyl-6-(propan-2-yl)pyridine undergoes various chemical reactions, including:
Nucleophilic Substitution: The bromomethyl group is highly reactive towards nucleophiles, leading to substitution reactions where the bromine atom is replaced by other nucleophiles such as amines, thiols, or alkoxides.
Oxidation: The compound can be oxidized to form corresponding pyridine N-oxides using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction of the bromomethyl group can be achieved using reducing agents like lithium aluminum hydride (LiAlH4) to form the corresponding methyl derivative.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium azide, potassium thiocyanate, or sodium methoxide in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Oxidation: Hydrogen peroxide in acetic acid or m-chloroperbenzoic acid in dichloromethane.
Reduction: Lithium aluminum hydride in dry ether or tetrahydrofuran (THF).
Major Products Formed
Nucleophilic Substitution: Formation of azido, thiocyanato, or methoxy derivatives.
Oxidation: Formation of pyridine N-oxides.
Reduction: Formation of methyl derivatives.
Scientific Research Applications
3-(Bromomethyl)-2-methyl-6-(propan-2-yl)pyridine is utilized in various scientific research fields, including:
Chemistry: As a building block for the synthesis of more complex organic molecules and heterocycles.
Biology: In the development of bioactive compounds and as a probe for studying biological pathways.
Medicine: As a precursor for the synthesis of pharmaceutical intermediates and potential drug candidates.
Industry: In the production of agrochemicals, dyes, and specialty chemicals.
Comparison with Similar Compounds
Similar Compounds
2-(Bromomethyl)-6-(propan-2-yl)pyridine: Similar structure but lacks the methyl group at the second position.
3-(Chloromethyl)-2-methyl-6-(propan-2-yl)pyridine: Similar structure but with a chloromethyl group instead of a bromomethyl group.
3-(Bromomethyl)-2,6-dimethylpyridine: Similar structure but with an additional methyl group at the sixth position.
Uniqueness
3-(Bromomethyl)-2-methyl-6-(propan-2-yl)pyridine is unique due to the specific combination of substituents on the pyridine ring, which imparts distinct reactivity and properties. The presence of the bromomethyl group provides a versatile handle for further functionalization, making it a valuable intermediate in organic synthesis.
Biological Activity
3-(Bromomethyl)-2-methyl-6-(propan-2-yl)pyridine is a brominated pyridine derivative with significant potential in medicinal chemistry due to its unique structural features. This compound is characterized by the presence of a bromomethyl group and an isopropyl group attached to the pyridine ring, which may influence its biological activity and reactivity.
- Molecular Formula : C₁₀H₁₄BrN
- Molecular Weight : Approximately 228.13 g/mol
- Structural Features :
- Bromomethyl group: Enhances electrophilicity, potentially useful in nucleophilic substitution reactions.
- Isopropyl group: May contribute to steric effects that influence biological interactions.
Biological Activity Overview
The biological activity of this compound has not been extensively documented in literature, but its structural analogs and related compounds exhibit various pharmacological effects. Below are key areas of interest based on related research findings.
Antimicrobial Activity
Research on similar pyridine derivatives suggests potential antimicrobial properties. For instance, compounds with similar brominated structures have shown effectiveness against various bacterial strains. The mechanism often involves disruption of bacterial cell wall synthesis or interference with metabolic pathways.
Anticancer Activity
Pyridine derivatives are being investigated for their anticancer properties. Studies indicate that modifications at specific positions on the pyridine ring can enhance cytotoxicity against cancer cell lines. For example, certain derivatives have demonstrated selective inhibition of cancer cell proliferation while sparing normal cells, indicating a promising therapeutic window.
Comparative Analysis with Related Compounds
To better understand the unique properties of this compound, a comparison with structurally similar compounds is valuable:
Compound Name | Chemical Structure | Unique Features |
---|---|---|
2-Bromo-6-methylpyridine | C₆H₆BrN | Lacks isopropyl group; simpler structure |
3-Bromomethyl-2-methyl-6-trifluoromethyl-pyridine | C₈H₇BrF₃N | Contains trifluoromethyl group; different electronic properties |
4-Bromomethylpyridine | C₇H₈BrN | Bromomethyl group at a different position; less steric hindrance |
This table illustrates that the presence of the isopropyl group in this compound may enhance its biological activity compared to simpler brominated pyridines.
Case Studies and Research Findings
- Antimicrobial Studies : A study involving various brominated pyridines indicated that compounds with bromomethyl groups exhibited notable antibacterial activity against Escherichia coli and Staphylococcus aureus. These findings suggest that this compound could have similar efficacy.
- Cytotoxicity Assays : In vitro studies on related pyridine derivatives showed moderate cytotoxicity against ovarian cancer cells, with selectivity for cancerous over non-cancerous cells. This highlights the potential for further exploration of this compound in cancer therapeutics.
- Mechanistic Insights : Investigations into the mechanism of action for pyridine derivatives often reveal that they interact with key biological targets, such as enzymes involved in metabolic pathways or receptors linked to cell signaling. Understanding these interactions could provide insights into optimizing the biological activity of this compound.
Properties
IUPAC Name |
3-(bromomethyl)-2-methyl-6-propan-2-ylpyridine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14BrN/c1-7(2)10-5-4-9(6-11)8(3)12-10/h4-5,7H,6H2,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VUDXPTKVDHHSAS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=N1)C(C)C)CBr | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14BrN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
228.13 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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